molecular formula C8H9ClO3 B13781178 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione CAS No. 99483-05-3

2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione

Cat. No.: B13781178
CAS No.: 99483-05-3
M. Wt: 188.61 g/mol
InChI Key: GEFJMJGHCINHAX-UHFFFAOYSA-N
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Description

2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is a chemical compound with the molecular formula C8H9ClO3 It is a derivative of cyclohexane-1,3-dione and features a chloro and hydroxyethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with chloroacetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to form a hydroxy group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(2-Chloro-1-oxoethylidene)cyclohexane-1,3-dione.

    Reduction: Formation of 2-(2-Hydroxyethylidene)cyclohexane-1,3-dione.

    Substitution: Formation of 2-(2-Aminoethylidene)cyclohexane-1,3-dione or 2-(2-Mercaptoethylidene)cyclohexane-1,3-dione.

Scientific Research Applications

2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of essential amino acids in plants. By inhibiting this enzyme, the compound disrupts the metabolic pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
  • 2-(4-(Methyl sulfonyl)-2-nitrobenzoyl)-1,3-cyclohexanedione
  • 2-(2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl)cyclohexane-1,3-dione

Uniqueness

2-(2-Chloro-1-hydroxyethylidene)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

99483-05-3

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

2-(2-chloro-1-hydroxyethylidene)cyclohexane-1,3-dione

InChI

InChI=1S/C8H9ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h12H,1-4H2

InChI Key

GEFJMJGHCINHAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C(CCl)O)C(=O)C1

Origin of Product

United States

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